molecular formula C22H23N3O5S B2854059 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole CAS No. 897486-99-6

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B2854059
CAS No.: 897486-99-6
M. Wt: 441.5
InChI Key: KWJITWTVWHAMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a benzothiazole core substituted with methoxy groups at positions 4 and 6. Its IUPAC name aligns with derivatives described in Clarke's Analysis of Drugs and Poisons, where related compounds (e.g., UK-33274) are noted for their quinazolinyl-piperazine-dihydrobenzodioxine framework . The benzothiazole scaffold is historically associated with antimicrobial, anticancer, and CNS-modulating properties, making this compound a candidate for diverse therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-27-16-7-8-17(28-2)20-19(16)23-22(31-20)25-11-9-24(10-12-25)21(26)18-13-29-14-5-3-4-6-15(14)30-18/h3-8,18H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJITWTVWHAMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 2,3-dihydro-1,4-benzodioxine ring through a ring-closing metathesis reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, such as the nitro-Grela catalyst for ring-closing metathesis, and the development of continuous flow processes to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzodioxine, piperazine, or benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its α-adrenergic blocking activity is due to its ability to inhibit the binding of norepinephrine to α-adrenergic receptors, thereby reducing vasoconstriction and lowering blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. Quinolinecarboxylic Acid Derivatives (e.g., Compound 3 in )

  • Structure: Features a quinolone core (1,4-dihydro-3-quinolinecarboxylic acid) linked to a piperazine-benzyloxycarbonyl group.
  • Key Differences : Lacks the benzothiazole and dimethoxy substituents. The benzyloxycarbonyl group in ’s compound may confer distinct solubility and metabolic stability compared to the dihydrobenzodioxine-carbonyl group in the target compound .
  • Synthesis : Utilizes triphosgene and DIEA in DCM/EtOH, differing from the thiosemicarbazide-based methods for benzodioxine-thiadiazole derivatives (see ) .

B. 1,4-Benzodioxine-Thiadiazole Derivatives ()

  • Structure : Combines dihydrobenzodioxine with thiadiazole via hydrazine-carbothioamide linkages.
  • The absence of a piperazine-carbonyl group reduces conformational flexibility compared to the target compound .

C. UK-33274 ()

  • Structure : Quinazolinyl-piperazine-dihydrobenzodioxine derivative.
  • Key Differences: Substitutes benzothiazole with a quinazoline core, which may enhance DNA intercalation or kinase inhibition properties. The amino and methoxy groups in UK-33274 differ in positioning from the target compound’s dimethoxybenzothiazole .

D. Benzothiazole-Oxazepin Hybrids ()

  • Structure: Integrates benzothiazole with oxazepin and dimethylaminophenyl groups.
  • The hydrazine linkage contrasts with the target compound’s piperazine-carbonyl bridge .
Pharmacological and Physicochemical Properties
Property Target Compound Quinolinecarboxylic Acid () Benzodioxine-Thiadiazole () UK-33274 () Benzothiazole-Oxazepin ()
Core Heterocycle Benzothiazole Quinolone Thiadiazole Quinazoline Benzothiazole-Oxazepin
Substituents 4,7-Dimethoxy, piperazine-dihydrobenzodioxine Piperazine-benzyloxycarbonyl Benzodioxine-hydrazine-carbothioamide 6,7-Dimethoxy, amino Oxazepin, dimethylaminophenyl
Molecular Weight ~480 g/mol (estimated) ~550 g/mol ~300–400 g/mol ~450 g/mol ~390 g/mol
Synthetic Route Not explicitly described Triphosgene-mediated coupling Thiosemicarbazide condensation Not detailed Hydrazine-carbothioamide linkage
Potential Activity Antimicrobial, CNS modulation Antibacterial (quinolone-like) Anticancer, antimicrobial Kinase inhibition CNS or anticancer
Key Research Findings
  • Bioactivity: Benzothiazole derivatives (e.g., ) exhibit nanomolar IC₅₀ values in cancer cell lines, suggesting the target compound’s dimethoxy groups may enhance DNA topoisomerase inhibition .
  • Metabolic Stability : The dihydrobenzodioxine moiety (common in and ) improves metabolic resistance compared to benzyloxycarbonyl groups (), as shown in microsomal studies .
  • Solubility : Piperazine-linked compounds (target and UK-33274) demonstrate moderate aqueous solubility (logP ~2.5–3.5), whereas thiadiazole derivatives () are more lipophilic (logP ~4.0) .

Biological Activity

The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole represents a novel class of organic molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a benzodioxine moiety linked to a piperazine group and a benzothiazole ring. This unique combination may contribute to its biological properties.

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₂O₄S
Molecular Weight 358.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has shown potential in:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have indicated that it inhibits lipid peroxidation processes, which can lead to cellular damage if unchecked .
  • Receptor Binding: The piperazine component allows for interactions with various receptors in the central nervous system (CNS), suggesting possible neuroprotective effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antioxidant Activity:
    • A study demonstrated that derivatives of benzodioxine exhibited significant inhibition of human low-density lipoprotein (LDL) oxidation. The most active compounds showed up to 45 times greater efficacy than standard antioxidants like probucol .
  • Neuroprotective Effects:
    • Research has indicated that compounds similar to the one can exhibit calcium antagonist properties comparable to flunarizine. This suggests potential applications in treating neurodegenerative diseases .
  • Hypolipidemic Effects:
    • In vivo studies showed that certain derivatives had significant hypolipidemic activity in mice at doses of 100 and 300 mg/kg, indicating potential for managing cholesterol levels .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:

Compound Activity Notes
Piperoxan Antagonist for adrenergic receptorsLacks the benzodioxine structure
Doxazosin Alpha-1 adrenergic blockerUsed primarily for hypertension; different mechanism
Benzodioxin Derivatives Antioxidant and anti-inflammatorySimilar structural features but varied biological effects

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential coupling of the benzothiazole core with functionalized piperazine and benzodioxine moieties. Critical steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt for the benzodioxine-carbonyl-piperazine linkage under inert conditions (N₂ atmosphere) to prevent oxidation .
  • Nucleophilic substitution : Introduction of dimethoxy groups on the benzothiazole ring via SNAr reactions, requiring anhydrous DMF and elevated temperatures (80–100°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., dimethoxy groups at C4/C7, piperazine coupling at C2 of benzothiazole) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (if applicable) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology :

  • In vitro assays : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .
  • Molecular docking : Prioritize targets like PI3K or HDACs based on structural analogs (e.g., benzothiazole-piperazine hybrids) .

Advanced Research Questions

Q. How can contradictory spectral data between synthetic batches be resolved?

  • Methodology :

  • Comparative analysis : Cross-reference ¹H NMR shifts with computational predictions (e.g., DFT calculations) to identify impurities or regioisomers .
  • HPLC-DAD/MS : Detect trace by-products (e.g., dechlorinated intermediates) using C18 columns and acetonitrile/water gradients .
  • Reaction monitoring : Use in-situ FTIR to track carbonyl stretching frequencies during critical steps (e.g., 1680–1720 cm⁻¹ for amide formation) .

Q. What strategies improve yield in the final coupling step?

  • Methodology :

  • Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions, maintaining temperatures at 60–70°C .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings if aryl halide intermediates are involved .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 80% yield improvement at 100°C .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace dimethoxy with methylsulfonyl or halogens) and compare bioactivity .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate electronic parameters (Hammett σ) with IC₅₀ values in enzymatic assays .
  • Metabolic stability assays : Test microsomal half-life (human liver microsomes) to prioritize analogs with t½ > 60 min .

Q. What computational tools validate interactions with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for key residues (e.g., Lys802 in PI3Kγ) to rationalize potency differences between analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay standardization : Re-evaluate IC₅₀ under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify consensus targets and outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.